molecular formula C18H18Cl2N2O3 B3572753 3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methoxybenzamide

3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methoxybenzamide

Cat. No.: B3572753
M. Wt: 381.2 g/mol
InChI Key: BOYVVKPGMKKNGQ-UHFFFAOYSA-N
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Description

3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methoxybenzamide is a synthetic organic compound characterized by the presence of chloro, morpholinyl, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Nitration and Reduction: The initial step often involves the nitration of a suitable aromatic precursor, followed by reduction to form the corresponding amine.

    Chlorination: The amine is then subjected to chlorination to introduce the chloro groups.

    Morpholine Introduction: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Amidation: Finally, the compound is formed by amidation with 4-methoxybenzoic acid under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3-chloro-4-morpholin-4-ylphenyl)-N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amine
  • **2-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)acetamide hydrochloride
  • **N-[3-chloro-4-(morpholin-4-yl)phenyl]-2,4-dimethylbenzamide

Uniqueness

3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-N-(3-chloro-4-morpholin-4-ylphenyl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O3/c1-24-17-5-2-12(10-15(17)20)18(23)21-13-3-4-16(14(19)11-13)22-6-8-25-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYVVKPGMKKNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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